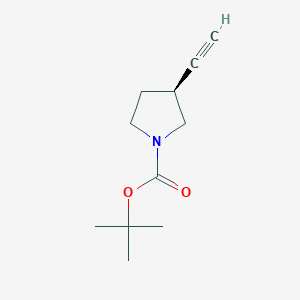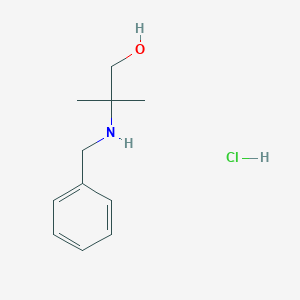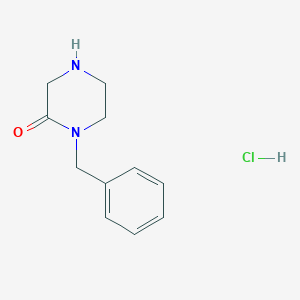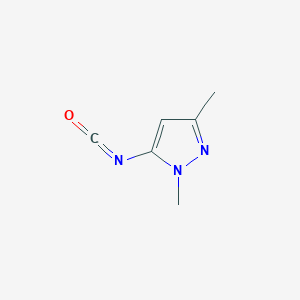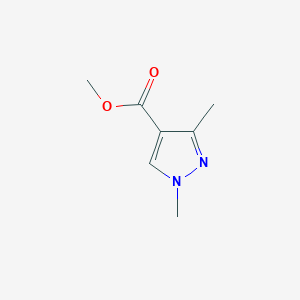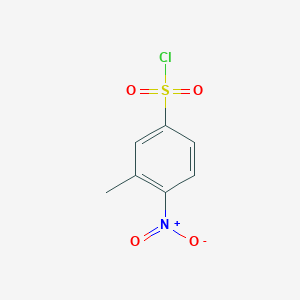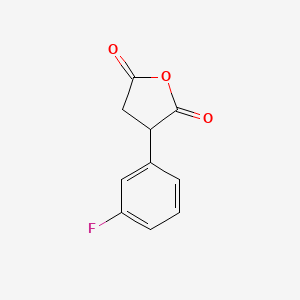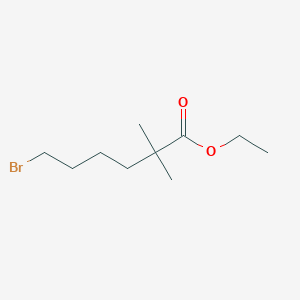
Ethyl 6-bromo-2,2-dimethylhexanoate
概要
説明
Ethyl 6-bromo-2,2-dimethylhexanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a brominated ester, commonly used in various chemical syntheses and industrial applications. This compound is known for its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2,2-dimethylhexanoate can be synthesized through the bromination of 2,2-dimethylhexanoic acid, followed by esterification with ethanol. The bromination reaction typically involves the use of bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification process is usually carried out under acidic conditions using a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Ethyl 6-bromo-2,2-dimethylhexanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions
Major Products Formed
Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.
Reduction: 6-bromo-2,2-dimethylhexanol.
Hydrolysis: 6-bromo-2,2-dimethylhexanoic acid
科学的研究の応用
Ethyl 6-bromo-2,2-dimethylhexanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to create complex molecules for various applications.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of bempedoic acid, a cholesterol-lowering drug.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of ethyl 6-bromo-2,2-dimethylhexanoate primarily involves its role as a synthetic intermediate. In the case of bempedoic acid synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
類似化合物との比較
Ethyl 6-bromo-2,2-dimethylhexanoate can be compared with other brominated esters and similar compounds:
Ethyl 6-chloro-2,2-dimethylhexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 6-iodo-2,2-dimethylhexanoate: Contains an iodine atom, which can affect its chemical behavior and use in synthesis.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity
This compound stands out due to its specific reactivity and utility in the synthesis of bempedoic acid, highlighting its importance in pharmaceutical research and development .
特性
IUPAC Name |
ethyl 6-bromo-2,2-dimethylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-9(12)10(2,3)7-5-6-8-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGAUJUODHNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)
